molecular formula C10H14N2 B13033195 2-(Pyrrolidin-3-YL)aniline

2-(Pyrrolidin-3-YL)aniline

Katalognummer: B13033195
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: YXBVDLXQBRTZJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrrolidin-3-YL)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the pyrrolidine and aniline groups in its structure allows for diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-YL)aniline typically involves the reaction of aniline with a pyrrolidine derivative. One common method is the condensation of aniline with a pyrrolidine aldehyde under acidic or basic conditions. For example, the reaction can be carried out in an ethanolic solution with citric acid as a catalyst, promoting the formation of the desired product under ultrasound irradiation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and fixed-bed catalysts to optimize yield and efficiency. The use of green chemistry principles, such as employing non-toxic solvents and catalysts, is also becoming increasingly important in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrrolidin-3-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Pyrrolidin-3-YL)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Pyrrolidin-3-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets due to its three-dimensional structure and electronic properties. This interaction can modulate the activity of the target protein, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.

    Aniline: An aromatic amine used in the synthesis of dyes and pharmaceuticals.

    Pyrrolidin-2-one: A lactam with significant pharmaceutical applications.

Uniqueness

2-(Pyrrolidin-3-YL)aniline is unique due to the combination of the pyrrolidine and aniline moieties in a single molecule. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to its individual components .

Eigenschaften

Molekularformel

C10H14N2

Molekulargewicht

162.23 g/mol

IUPAC-Name

2-pyrrolidin-3-ylaniline

InChI

InChI=1S/C10H14N2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7,11H2

InChI-Schlüssel

YXBVDLXQBRTZJC-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1C2=CC=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.